2-Bromo-8-chloro-[1,2,4]triazolo[1,5-a]pyrazine
Overview
Description
2-Bromo-8-chloro-[1,2,4]triazolo[1,5-a]pyrazine is a useful research compound. Its molecular formula is C5H2BrClN4 and its molecular weight is 233.45 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Facile Synthesis and Derivatization
A study by Mal et al. (2015) presents an expedient one-pot synthesis of 8-chloro-[1,2,4]triazolo[4,3-a]pyrazine derivatives from 2-chloro-3-hydrazinylpyrazine and aldehydes, utilizing chloramine T as an oxidizing agent. This method enables easy diversification of the synthesized compounds via palladium-catalyzed cross-coupling reactions, suggesting the potential for creating a wide range of derivatives from 2-Bromo-8-chloro-[1,2,4]triazolo[1,5-a]pyrazine as well (Mal et al., 2015).
Anticancer Applications
Zhang et al. (2019) explored the synthesis of 3,8-dichloro-[1,2,4] triazolo [4,3-a] pyrazine, an important intermediate for many small molecule anticancer drugs. This synthesis route from 2,3-dichloropyrazine emphasizes the role of such compounds in the development of novel anticancer therapeutics (Zhang et al., 2019).
Antimicrobial Applications
Prakash et al. (2011) reported the synthesis of new 3-(3-aryl-1-phenyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[4,3-a]pyridines with notable antimicrobial activity. The study highlights the utility of this compound analogs in developing potent antimicrobial agents (Prakash et al., 2011).
Heterocyclic Synthesis and Applications
Research on the synthesis of heterocyclic compounds like 8-Bromo-7-chloro[1,2,4]triazolo[4,3-c]pyrimidines by Tang et al. (2014) showcases the versatility of this compound in generating diverse synthetic intermediates. These intermediates can undergo various transformations, including ring rearrangement and cross-couplings, to produce novel compounds with potential applications in medicinal chemistry and beyond (Tang et al., 2014).
Mechanism of Action
Mode of Action
Similar compounds in the [1,2,4]triazolo[1,5-a]pyrazine class have been shown to interact with their targets, leading to various cellular changes .
Biochemical Pathways
Related [1,2,4]triazolo[1,5-a]pyrazine compounds have been shown to influence various cellular processes, including cell growth, proliferation, migration, and apoptosis .
Result of Action
Related compounds have been shown to induce changes in vascular permeability, cell growth, proliferation, migration, differentiation, and apoptosis .
Properties
IUPAC Name |
2-bromo-8-chloro-[1,2,4]triazolo[1,5-a]pyrazine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2BrClN4/c6-5-9-4-3(7)8-1-2-11(4)10-5/h1-2H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKZPZRXERKEHRF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=NC(=N2)Br)C(=N1)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2BrClN4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.45 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.